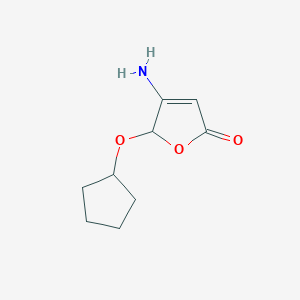
4-Amino-5-(cyclopentyloxy)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- is a heterocyclic organic compound It features a furanone ring, which is a five-membered lactone, with an amino group at the 4-position and a cyclopentyloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-keto acid or ester.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furanone derivative.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be attached through etherification reactions, where a cyclopentanol derivative reacts with the furanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: The amino and cyclopentyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydrofuranone or tetrahydrofuranone derivatives.
Scientific Research Applications
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 4-amino-5-(methoxy)-: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2(5H)-Furanone, 4-amino-5-(ethoxy)-: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
2(5H)-Furanone, 4-amino-5-(propoxy)-: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
The uniqueness of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The cyclopentyloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-amino-2-cyclopentyloxy-2H-furan-5-one |
InChI |
InChI=1S/C9H13NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h5-6,9H,1-4,10H2 |
InChI Key |
YLKYPVXCQAWZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2C(=CC(=O)O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


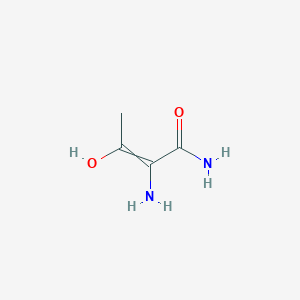
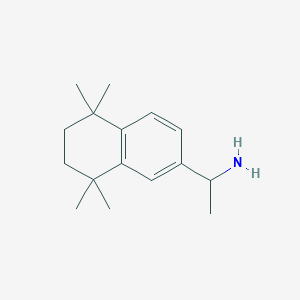
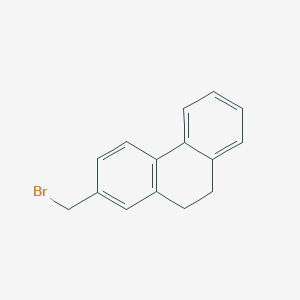
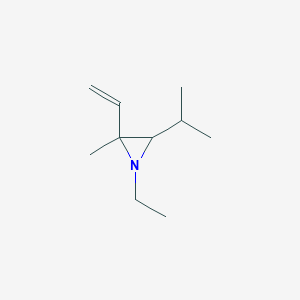
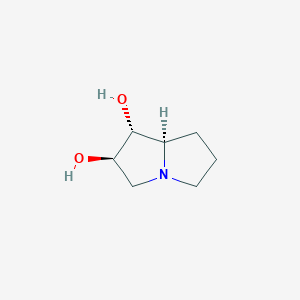
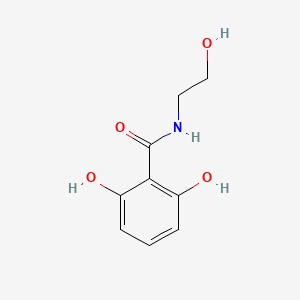
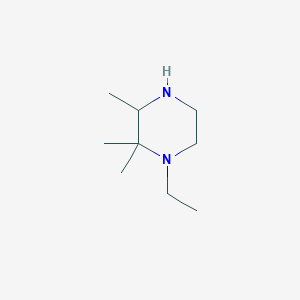
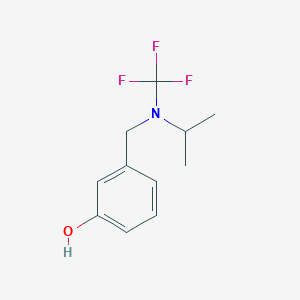
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
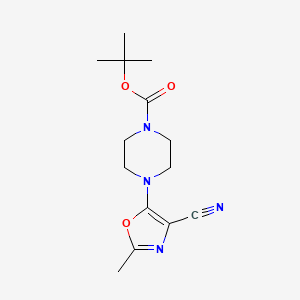
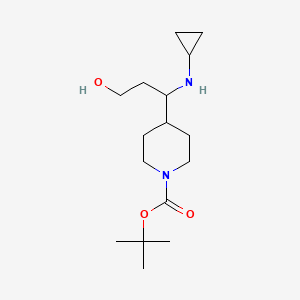
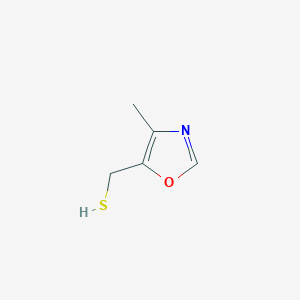
![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
